Xylazine hydrochloride

Overview

Description

Xylazine Hydrochloride is an alpha-2 adrenergic receptor agonist with sedative, analgesic, and muscle relaxant properties . It is a common veterinary drug used for sedation, anesthesia, muscle relaxation, and analgesia in animals such as horses, cattle, and other mammals . It is not approved for human use, but it is used as an adulterant in heroin and illicit fentanyl .

Synthesis Analysis

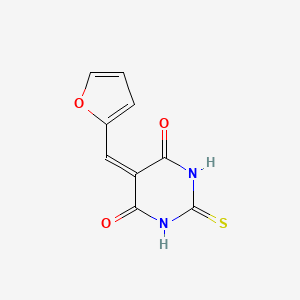

The synthesis of Xylazine involves the reaction of 2,6-dimethylphenylisothiocyanate with 3-amino-1-propanol in a polar solvent to form the corresponding thiourea. Concentrated hydrochloric acid is then added to the thiourea and refluxed to form Xylazine .

Molecular Structure Analysis

Xylazine was optimized in the electronic ground state using Density Functional Theory at B3LYP/6–311+G (d, p) level . The stabilization energies and the electronic transitions were achieved with the aid of Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

The chemical reactions of Xylazine involve various electro physical and chemical properties. The vibrational pattern of the molecule was characterized by FT-IR and FT-Raman spectra using Scaled Quantum Mechanical Force Field calculations .

In Vivo

Xylazine hydrochloride is widely used in laboratory research to study the effects of sedation and analgesia on animals. It is commonly used in studies of cardiovascular, respiratory, and nervous system function in animals. It has also been used to study the effects of drugs on learning and memory in animals.

In Vitro

Xylazine hydrochloride has been used in vitro to study the effects of sedation and analgesia on cell cultures and tissue samples. It has been used to study the effects of drugs on cell proliferation, cell death, and gene expression.

Mechanism of Action

Target of Action

Xylazine hydrochloride primarily targets the alpha-2 adrenergic receptors (α2-ARs) . These receptors play a crucial role in the regulation of neurotransmitter release in the central nervous system .

Mode of Action

This compound acts as an agonist at α2 adrenoceptors . This means it binds to these receptors and activates them, leading to a decrease in the release of norepinephrine and dopamine in the central nervous system . Its affinity for these receptors is lower than that of other α2 adrenergic receptor agonists such as detomidine and medetomidine .

Biochemical Pathways

The activation of α2 adrenoceptors by xylazine leads to the inhibition of presynaptic norepinephrine release . This results in a decrease in sympathetic outflow from the central nervous system, causing effects such as sedation, analgesia, and muscle relaxation .

Pharmacokinetics

The onset of xylazine’s effects can be seen usually 15–30 minutes after administration and the sedative effect may continue for 1–2 hours and last up to 4 hours . Once xylazine gains access to the vascular system, it is distributed within the blood, allowing xylazine to enter the heart, lungs, liver, and kidney .

Result of Action

The activation of α2 adrenoceptors by xylazine leads to a range of effects. It causes deep sedation, slows heart rate and respiration, and decreases blood pressure and body temperature . These effects can drop to dangerously low levels that result in a coma or death .

Action Environment

The use of xylazine can lead to hypotension and bradycardia . When combined with central nervous system depressants, such as benzodiazepines or alcohol, it can significantly depress vital functions and increase the risk of overdose and death . Xylazine is sometimes used as an adulterant and combined with opioids and recreational drugs . It has no antidote, and the use of naloxone has no effect on xylazine .

Biological Activity

Xylazine hydrochloride has been shown to have anticonvulsant, anti-inflammatory, and antinociceptive effects in animals. It has also been shown to have anesthetic and sedative effects in animals.

Biochemical and Physiological Effects

This compound has been shown to affect the release of neurotransmitters, including dopamine, norepinephrine, and serotonin. It has also been shown to affect the release of hormones, such as cortisol and prolactin.

Advantages and Limitations for Lab Experiments

The advantages of using xylazine hydrochloride in laboratory experiments include its rapid onset of action, short duration of action, and low cost. The main limitation of using this compound in laboratory experiments is that it is not suitable for use in humans.

Future Directions

Future research on xylazine hydrochloride could focus on its potential applications in veterinary medicine, such as its use as an anesthetic or sedative. It could also be studied for its potential use in humans, such as its use as an anesthetic or sedative. Additionally, research could be done to further study its mechanism of action, its biochemical and physiological effects, and its pharmacodynamics. Other potential future directions include the development of new synthetic methods for the synthesis of this compound, as well as the development of new formulations and delivery systems.

Biochemical Analysis

Biochemical Properties

Xylazine hydrochloride acts as an agonist at alpha-2 adrenergic receptors . This interaction leads to the inhibition of presynaptic norepinephrine release , causing a range of effects including sedation, muscle relaxation, and analgesia . The biochemical reactions involving this compound are primarily mediated by its interaction with these receptors.

Cellular Effects

This compound has several effects on cellular processes. It can cause central nervous system depression, respiratory depression, bradycardia, hypotension, constricted pupils, and hyperglycemia . These effects are primarily due to its action on alpha-2 adrenergic receptors, leading to a decrease in the release of norepinephrine .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to alpha-2 adrenergic receptors . This binding inhibits the release of norepinephrine, a neurotransmitter involved in various physiological processes . This inhibition leads to the sedative, analgesic, and muscle relaxant effects of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. For instance, its sedative and analgesic effects in animals last up to 4 hours . Some effects, such as hyperthermia, hyperglycemia, ruminal atony, and prostration, can persist for up to 12 to 24 hours or even up to 36 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, in horses, it is typically administered at a dosage of 0.5 mL/100 lbs body weight intravenously or 1.0 mL/100 lbs body weight intramuscularly . In wild animals, the recommended dose is 8 mg/kg body weight .

Metabolic Pathways

This compound is metabolized by liver cytochrome P450 enzymes . Once it reaches the liver, it undergoes various metabolic transformations, including hydroxylation of the phenyl ring, conjugation with glucuronic acid, and oxidation/opening of the thiazine ring .

Transport and Distribution

Once this compound gains access to the vascular system, it is distributed within the blood, allowing it to enter the heart, lungs, liver, and kidney . Its lipophilic nature allows it to distribute throughout the body within 30–40 minutes .

properties

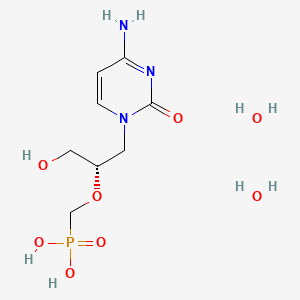

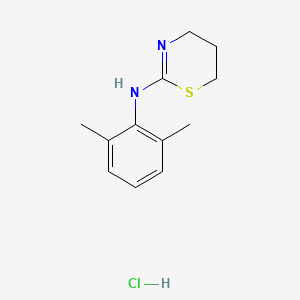

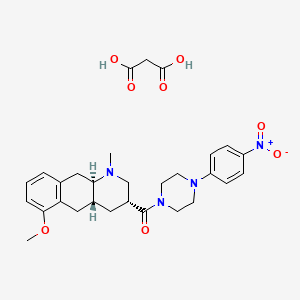

IUPAC Name |

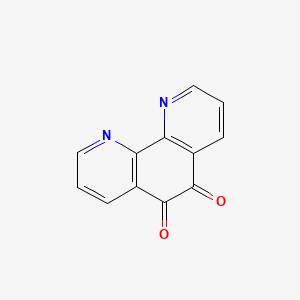

N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S.ClH/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12;/h3,5-6H,4,7-8H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEFBJRXKKSABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NCCCS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7361-61-7 (Parent) | |

| Record name | Xylazine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023076359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6040248 | |

| Record name | Xylazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23076-35-9 | |

| Record name | Xylazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23076-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylazine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023076359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dihydro-2-(2,6-xylidino)-4H-1,3-thiazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGC3S0882S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Xylazine hydrochloride?

A1: this compound is an alpha2-adrenergic agonist. [] It primarily acts on presynaptic alpha2-adrenoreceptors in the central nervous system, leading to a decrease in norepinephrine release. [] This results in various effects such as sedation, analgesia, and muscle relaxation.

Q2: How does this compound affect the cardiovascular system?

A2: this compound administration typically causes bradycardia (slow heart rate) and hypotension (low blood pressure) due to its action on the sympathetic nervous system. [, , ]

Q3: Are there specific species differences in the response to this compound?

A3: Yes, research indicates species variations in response to this compound. For example, studies have shown that ruminants might be more sensitive to the effects of this compound compared to non-ruminants. [] Different dosages and recovery times have been observed in various species like moose, caribou, cattle, and sheep. []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research papers don't explicitly mention the molecular formula and weight of this compound, this information can be readily obtained from chemical databases.

Q5: Has the stability of this compound under various storage conditions been investigated?

A5: Yes, research has examined the hydration and dehydration kinetics of this compound, revealing information about its stability under different humidity and temperature conditions. [, ] This data is crucial for developing appropriate storage and handling protocols.

Q6: Does this compound exhibit any known catalytic properties?

A6: The provided research primarily focuses on the pharmacological applications of this compound. There is no mention of catalytic properties or applications in these papers.

Q7: Have computational methods been used to study this compound?

A7: While the provided research primarily focuses on in vivo studies, computational chemistry and modeling could offer valuable insights into the interactions of this compound with its target receptors and facilitate the development of improved analogs.

Q8: Is there research on how structural modifications to this compound impact its activity and potency?

A8: The provided research does not delve into the SAR of this compound. Further investigations focusing on structural analogs and their pharmacological properties would be valuable.

Q9: What are the SHE regulations surrounding the use of this compound?

A9: The research papers primarily focus on the scientific and clinical aspects of this compound. For comprehensive information on SHE regulations, referring to relevant regulatory agency guidelines is recommended.

Q10: What is the typical route of administration for this compound in animal immobilization?

A11: Intramuscular (IM) injection is the most common route of administration for this compound in animal immobilization studies. [, , , , , , , , , ] Intravenous (IV) administration has also been investigated for both the drug and its antagonists. [, , , ]

Q11: How is this compound metabolized and excreted?

A12: While the research papers don't extensively cover the complete metabolic pathway of this compound, one study identifies 2,6-dimethylaniline as a toxic metabolite. [, ] The study demonstrates that both Xylazine and this metabolite are cleared from cattle tissues within 72 hours and from milk within 12 hours. [, ]

Q12: What are the typical induction and recovery times observed with this compound in various animal species?

A13: Induction and recovery times vary greatly depending on the species, dosage, and combination with other drugs. For instance, in red deer, induction times averaged around 5 minutes, while recovery times averaged 12-13 minutes with atipamezole reversal. [] In swift foxes, induction times were similarly short, but recovery times were more variable, highlighting the need for careful dosage considerations. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4-Bis[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]pentanoic acid](/img/structure/B1662449.png)

![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)